molecular formula C16H18Cl2N2 B13811828 2,2-Bis(4-amino-3-chlorophenyl)butane CAS No. 56079-11-9

2,2-Bis(4-amino-3-chlorophenyl)butane

Katalognummer: B13811828
CAS-Nummer: 56079-11-9
Molekulargewicht: 309.2 g/mol
InChI-Schlüssel: SFXBTVLZBMFRBF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Bis(4-amino-3-chlorophenyl)butane is an organic compound with the molecular formula C₁₆H₁₈Cl₂N₂ It is characterized by the presence of two amino groups and two chlorine atoms attached to a butane backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(4-amino-3-chlorophenyl)butane typically involves the reaction of 4-amino-3-chlorobenzaldehyde with butane-2,2-diol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Bis(4-amino-3-chlorophenyl)butane can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro groups.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

2,2-Bis(4-amino-3-chlorophenyl)butane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty polymers and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2,2-Bis(4-amino-3-chlorophenyl)butane involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chlorine atoms may also play a role in modulating the compound’s reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,2-Bis(4-amino-3-bromophenyl)butane: Similar structure but with bromine atoms instead of chlorine.

    2,2-Bis(4-amino-3-methylphenyl)butane: Similar structure but with methyl groups instead of chlorine.

    2,2-Bis(4-amino-3-fluorophenyl)butane: Similar structure but with fluorine atoms instead of chlorine.

Uniqueness

2,2-Bis(4-amino-3-chlorophenyl)butane is unique due to the presence of chlorine atoms, which can influence its chemical reactivity and biological activity. The chlorine atoms can enhance the compound’s stability and alter its interaction with biological targets compared to its analogs with different substituents.

Eigenschaften

CAS-Nummer

56079-11-9

Molekularformel

C16H18Cl2N2

Molekulargewicht

309.2 g/mol

IUPAC-Name

4-[2-(4-amino-3-chlorophenyl)butan-2-yl]-2-chloroaniline

InChI

InChI=1S/C16H18Cl2N2/c1-3-16(2,10-4-6-14(19)12(17)8-10)11-5-7-15(20)13(18)9-11/h4-9H,3,19-20H2,1-2H3

InChI-Schlüssel

SFXBTVLZBMFRBF-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)(C1=CC(=C(C=C1)N)Cl)C2=CC(=C(C=C2)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.